molecular formula C16H20ClN3O2S B2619609 Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 851879-24-8

Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2619609
CAS RN: 851879-24-8
M. Wt: 353.87
InChI Key: ZIBVUALUJLHONX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C16H20ClN3O2S . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds involves cooling the reaction mixture to room temperature, filtering the obtained solid, washing with cold water, and drying under vacuum to afford the pure intermediate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20ClN3O2S/c1-3-22-16(21)13-10(2)12-14(17)18-11(19-15(12)23-13)9-20-7-5-4-6-8-20/h3-9H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.87 . It is a powder at room temperature and has a melting point of 100-105 degrees Celsius .

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c1-3-22-16(21)13-10(2)12-14(17)18-11(19-15(12)23-13)9-20-7-5-4-6-8-20/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBVUALUJLHONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate

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